molecular formula C7H8N2O2S B1395972 1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid CAS No. 912635-70-2

1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid

Cat. No.: B1395972
CAS No.: 912635-70-2
M. Wt: 184.22 g/mol
InChI Key: GOXLZCBVDQVTMO-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid is a privileged chemical scaffold in medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of potent and selective inhibitors of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. Research into DYRK1A inhibition has significant therapeutic potential, with active investigations focusing on its relevance to Down syndrome , Alzheimer's disease , and certain types of cancer , such as glioblastoma. The molecule's structure, featuring a fused thiopyrano-pyrazole system, provides a versatile template for chemical optimization. The carboxylic acid functional group allows for straightforward derivatization into amides and esters, enabling structure-activity relationship (SAR) studies to enhance potency and selectivity. This compound is offered For Research Use Only and is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-purity building block to develop novel chemical probes and therapeutic candidates targeting kinase-related pathways. The molecular formula is C9H10N2O2S and its molecular weight is 210.25 g/mol, as confirmed by PubChem .

Properties

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-7(11)6-4-3-12-2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXLZCBVDQVTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717154
Record name 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912635-70-2
Record name 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912635-70-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
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Preparation Methods

Step 1: Formation of Key Intermediate

  • Reactants: Tetrahydropyran-3-one (1), diethyl oxalate, lithium bis(trimethylsilyl)amide (LiHMDS)
  • Solvent: Tetrahydrofuran (THF)
  • Procedure: Under argon, cool THF and LiHMDS to -70 to -80 °C. Slowly add a THF solution of tetrahydropyranone and diethyl oxalate. Stir until reaction completion (monitored by TLC).
  • Workup: Warm to -5 to 10 °C, quench with water, adjust pH to 2-3 with HCl, extract with ethyl acetate, wash, and concentrate to obtain crude intermediate.

Step 2: Cyclization to Pyrazole Ester

  • Reactants: Crude intermediate, hydrazine hydrate
  • Solvent: Glacial acetic acid
  • Procedure: Add hydrazine hydrate dropwise at 20-30 °C, stir overnight. After reaction completion, add water and ethyl acetate, adjust pH to 8-9 with sodium carbonate, extract, wash, concentrate, and precipitate with petroleum ether to isolate ethyl ester.

Step 3: Hydrolysis to Carboxylic Acid

  • Reactants: Pyrazole ester, lithium hydroxide aqueous solution
  • Solvent: Ethanol
  • Procedure: Dissolve ester in ethanol, add LiOH solution slowly at 10-20 °C, then heat to 40-60 °C for 2-3 hours. Monitor completion by TLC. Acidify to pH 1-2, filter, wash, and dry to obtain the acid.
Parameter Range/Value Notes
Step 1 Temp -70 to -80 °C Critical for selectivity
Step 1 Reaction Time 30-120 min Monitored by TLC
Step 2 Temp 20-30 °C Overnight reaction
Step 2 pH Adjustment 8-9 Using solid sodium carbonate
Step 3 Hydrolysis Temp 40-60 °C 2-3 hours reaction
Step 3 Acidification pH 1-2 Dilute HCl

This method yields the target acid with improved safety and scalability compared to earlier methods.

Summary Table of Preparation Methods

Method Aspect Pyrano Analog (Documented) Thiopyrano Analog (Inferred)
Starting Material Tetrahydropyran-3-one Tetrahydrothiopyran-3-one (or equivalent)
Key Intermediate Formation Reaction with diethyl oxalate and LiHMDS in THF Similar condensation likely
Cyclization Agent Hydrazine hydrate in acetic acid Expected similar
Hydrolysis LiOH in ethanol Expected similar
Reaction Temperatures -70 to -80 °C (condensation), 20-30 °C (cyclization), 40-60 °C (hydrolysis) Likely comparable but may vary
Safety Considerations Avoids explosive diazo compounds Similar safety profile expected
Yield & Scalability Moderate to high yield, scalable Unknown, requires optimization

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid has shown various biological activities that make it a candidate for drug development:

  • Inhibition of Protein Kinases : The compound has been identified as an important intermediate for synthesizing inhibitors targeting protein kinases, which play crucial roles in cell signaling and cancer progression .
  • CFTR Inhibitors : It has potential applications in developing cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, which are significant in treating cystic fibrosis by modulating ion transport across epithelial cells .
  • NIK Inhibitors : The compound is also being explored for its ability to inhibit NF-kB-inducing kinase (NIK), which is involved in inflammatory responses and cancer .

Case Studies and Research Findings

A variety of studies have documented the applications and implications of this compound:

StudyFindings
Synthesis Optimization Researchers improved the yield of the compound through novel synthetic routes that reduced costs and increased safety during production .
Biological Activity Assessment In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of specific kinases associated with tumor growth .
Drug Development Potential The compound's structure allows for modifications that could lead to new therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism by which 1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid can be contextualized against analogs with variations in heteroatoms, substituents, or ring systems. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS RN) Molecular Formula Key Structural Differences Molecular Weight (g/mol) Notable Properties/Applications References
This compound (912635-70-2) C₇H₈N₂O₂S Thiopyrano core (sulfur atom) 184.22 High polarity due to -COOH group; potential enzyme inhibition
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid (518990-20-0) C₇H₈N₂O₃ Pyrano core (oxygen atom instead of sulfur) 168.15 Lower lipophilicity; used in kinase inhibitor research
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (32286-99-0) C₉H₁₂N₂O₂ Indazole system (non-fused bicyclic) 180.20 Enhanced metabolic stability; analgesic applications
Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate (20784929) C₉H₁₂N₂O₃ Ethyl ester derivative (-COOEt vs. -COOH) 196.20 Improved membrane permeability; prodrug candidate
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid (1782227-68-2) C₁₀H₁₄N₂O₂S Isopropyl substituent at position 2 226.30 Increased steric bulk; modulates target binding affinity

Key Comparison Points

Heteroatom Substitution (S vs. Example: 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid (CAS 518990-20-0) has a similarity score of 0.81 to the thiopyrano analog but lacks sulfur’s electron-donating effects .

Functional Group Modifications (-COOH vs. -COOEt): Ester derivatives (e.g., ethyl or methyl esters) enhance solubility in organic solvents and may serve as prodrugs, whereas the carboxylic acid form is more polar and bioactive . Example: Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate (CID 20784929) has a molecular weight of 196.20 and is utilized in intermediate synthesis .

Substituent Effects: Alkyl or aryl substituents (e.g., isopropyl, cyclopropylmethyl) alter steric and electronic profiles. For instance, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid (CAS 2091712-81-9) shows enhanced target selectivity in preclinical studies . Example: 2-Methyl-2H,4H,6H,7H-thiopyrano[4,3-C]pyrazole-3-carboxylic acid (CAS 1517611-23-2) has a methyl group at position 2, reducing ring strain and improving thermal stability .

Biological Activity

1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Intermediate : The reaction of diethyl oxalate with tetrahydropyranone in the presence of lithium bis(trimethylsilyl)amide to form a key intermediate.
  • Hydrazine Hydrate Reaction : The intermediate undergoes cyclization with hydrazine hydrate to yield the pyrazole derivative.
  • Hydrolysis : Finally, hydrolysis in an ethanol solution leads to the formation of the target compound with improved yield and purity compared to previous methods .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study showed that various pyrazole compounds demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus .
  • The synthesized this compound was evaluated for its antimicrobial efficacy and showed promising results comparable to existing antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented:

  • In vivo studies using carrageenan-induced edema models revealed that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
  • Additionally, compounds derived from similar scaffolds have shown significant inhibition of interleukin-6 (IL-6), further supporting their anti-inflammatory potential.

Anticancer Properties

The anticancer activity of pyrazoles is another area of interest:

  • Some derivatives have been reported to inhibit cancer cell proliferation in various assays. For example, compounds similar to this compound have been studied for their effects on specific cancer cell lines .

Case Study 1: Synthesis and Evaluation

In a comparative study involving the synthesis of multiple pyrazole derivatives:

  • Researchers synthesized a series of compounds including this compound.
  • The biological evaluation indicated that these compounds exhibited significant anti-inflammatory and antimicrobial activities compared to standard drugs .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted on various pyrazole derivatives:

  • Modifications in the chemical structure led to enhanced biological activities.
  • The presence of specific functional groups was correlated with increased potency against inflammatory markers and bacterial strains .

Q & A

Q. What are the established synthetic routes for 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid?

A patented synthesis method involves multi-step cyclization and functionalization of precursor heterocycles. Key steps include the formation of the thiopyrano-pyrazole backbone via condensation reactions, followed by carboxylation at the 3-position. Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., t-BuOK) are critical for yield optimization, as described in patent ZL201810828667.9 . Purity (>97%) is typically confirmed via HPLC or LC-MS, with storage recommended at 2–8°C to prevent degradation .

Q. How is the compound characterized structurally, and what analytical methods are used?

Structural elucidation relies on NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can confirm proton environments in the thiopyrano and pyrazole rings, while IR identifies carboxylic acid (–COOH) stretching vibrations. X-ray crystallography may be employed for solid-state conformation analysis, though this is not explicitly documented in the provided evidence .

Q. What preliminary biological assays are used to evaluate its anticancer potential?

Derivatives of this scaffold (e.g., 1,4-dihydrothieno[3′,2′:5,6]thiopyrano[4,3-c]pyrazole-3-carboxylic amides) are tested against cancer cell lines (e.g., MCF-7) using the MTT assay. Activity is benchmarked against controls like tamoxifen, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with modified substituents?

Yield optimization requires iterative adjustments to reaction parameters. For example:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency .
  • Catalyst screening : Bases like t-BuOK improve regioselectivity in pyrazole ring formation .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during carboxylation .
    Parallel purification via silica chromatography or recrystallization ensures high-purity intermediates .

Q. How do structural modifications influence anticancer activity?

Structure-activity relationship (SAR) studies reveal:

  • Amide derivatives : Compounds with electron-withdrawing substituents (e.g., –CF₃) show enhanced cytotoxicity, likely due to increased membrane permeability .
  • Ring substitution : Adding a methyl group at the 2-position of the pyrazole ring improves binding to estrogen receptors in breast cancer models .
  • Carboxylic acid vs. ester : The free –COOH group is critical for hydrogen bonding with target proteins, as evidenced by reduced activity in esterified analogs .

Q. How can contradictory cytotoxicity data between studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MTT incubation time, cell passage number) to minimize experimental noise .
  • Purity differences : Impurities >3% can skew results; validate compound purity via LC-MS before testing .
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified MCF-7) and include multiple replicates .

Q. What computational methods support target identification for this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding to estrogen receptor alpha (ERα), validated by:

  • Pharmacophore mapping : Alignment with tamoxifen’s key interaction residues (e.g., Asp351, Glu353) .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify high-affinity conformers .

Methodological Considerations

  • Handling and storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
  • Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to acute toxicity risks .
  • Data reproducibility : Report synthetic yields, purity, and assay conditions in full to enable cross-study validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid

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